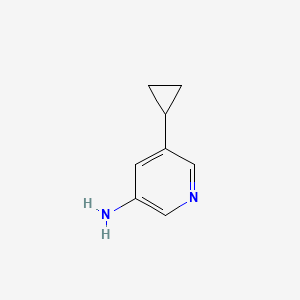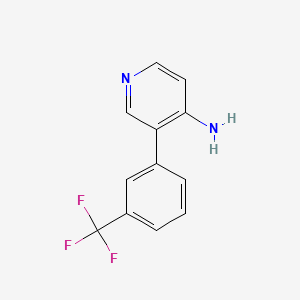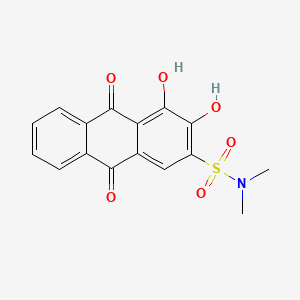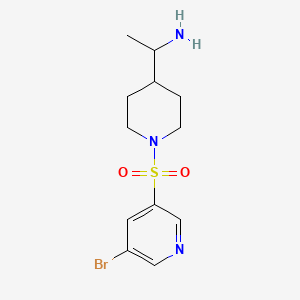![molecular formula C7H5N3O2 B597515 1H-ピラゾロ[3,4-c]ピリジン-5-カルボン酸 CAS No. 1256824-45-9](/img/structure/B597515.png)
1H-ピラゾロ[3,4-c]ピリジン-5-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.136. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物医学的用途
1H-ピラゾロ[3,4-b]ピリジンは、1H-ピラゾロ[3,4-c]ピリジン-5-カルボン酸を含む複素環式化合物のグループであり、その生物医学的用途について広く研究されてきました . 30万を超える1H-ピラゾロ[3,4-b]ピリジンが記載されており、5500件を超える参考文献に含まれています .
多環式複素環の合成
1H-ピラゾロ[3,4-c]ピリジン-5-カルボン酸は、多環式複素環の合成に使用できます . このプロセスには、ケトンを縮合相手として使用することが含まれます .
ニコチンアミドホスホリボシルトランスフェラーゼ(NAMPT)の阻害剤
1H-ピラゾロ[3,4-c]ピリジン-5-カルボン酸誘導体は、ヒトニコチンアミドホスホリボシルトランスフェラーゼ(NAMPT)の有効な阻害剤として同定されています . NAMPTはNAD+の生合成に関与する酵素であり、その阻害はがん治療に有望な治療的用途を持っています .
ピラゾロピリジン誘導体の合成
1H-ピラゾロ[3,4-c]ピリジン-5-カルボン酸は、ピラゾロピリジン誘導体の合成に使用できます . これらの誘導体は、さまざまな生物活性を持つことが報告されています .
作用機序
Target of Action
The primary target of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is the human Nicotinamide Phosphoribosyltransferase (NAMPT) enzyme . NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production .
Mode of Action
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid interacts with NAMPT, inhibiting its enzymatic activity . This inhibition disrupts the normal function of NAMPT, leading to a decrease in the production of NAD+.
Biochemical Pathways
By inhibiting NAMPT, 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid affects the NAD+ biosynthesis pathway . NAD+ is essential for various cellular processes, including energy metabolism, DNA repair, and cell signaling. Therefore, the inhibition of NAMPT can have wide-ranging effects on cellular function .
Result of Action
The inhibition of NAMPT by 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid leads to a decrease in NAD+ levels. This can affect various cellular processes, potentially leading to cell death . The exact molecular and cellular effects of this compound are still under investigation.
生化学分析
Biochemical Properties
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This interaction inhibits NAMPT activity, leading to a decrease in NAD+ levels, which can affect cellular metabolism and energy production . Additionally, 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid has been found to bind to peroxisome proliferator-activated receptor alpha (PPARα), modulating its activity and influencing lipid metabolism .
Cellular Effects
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of PPARα, leading to changes in the expression of genes involved in lipid metabolism and energy homeostasis . Furthermore, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors.
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid involves several key interactions with biomolecules. The compound binds to NAMPT, inhibiting its enzymatic activity and reducing NAD+ levels . This inhibition affects cellular energy production and metabolism. Additionally, 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid interacts with PPARα, modulating its activity and influencing the expression of genes involved in lipid metabolism . These interactions highlight the compound’s potential as a therapeutic agent for metabolic disorders and cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid can lead to sustained inhibition of NAMPT activity and a persistent decrease in NAD+ levels . These findings suggest that the compound can have lasting effects on cellular metabolism and energy production.
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid have been evaluated in animal models to determine its dosage-dependent impact. Studies have shown that the compound exhibits a dose-dependent inhibition of NAMPT activity, with higher doses leading to more significant reductions in NAD+ levels . At therapeutic doses, the compound has been found to effectively inhibit tumor growth and improve metabolic parameters in animal models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dose optimization in therapeutic applications .
Metabolic Pathways
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is involved in several metabolic pathways, primarily through its interaction with NAMPT and PPARα. By inhibiting NAMPT, the compound affects the NAD+ biosynthesis pathway, leading to reduced NAD+ levels and altered cellular metabolism . Additionally, the modulation of PPARα activity influences lipid metabolism and energy homeostasis . These interactions highlight the compound’s potential to impact metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound has been found to be efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins and enzymes, influencing its localization and accumulation . Studies have shown that the compound can accumulate in the nucleus and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound has been found to localize in the nucleus and mitochondria, where it interacts with key biomolecules involved in cellular metabolism and energy production . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
特性
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-4-2-9-10-6(4)3-8-5/h1-3H,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRUSLFGPDMCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B597436.png)
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)


![N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide](/img/structure/B597442.png)



![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B597450.png)


